molecular formula C6H10N2 B3177654 1,4,5-Trimethyl-1H-imidazole CAS No. 20185-22-2

1,4,5-Trimethyl-1H-imidazole

Cat. No.: B3177654
CAS No.: 20185-22-2
M. Wt: 110.16 g/mol
InChI Key: RDTIFYBSPQERAS-UHFFFAOYSA-N
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Description

1,4,5-Trimethyl-1H-imidazole is a derivative of imidazole, a heterocyclic compound. It acts as a silylating agent for alcohols, carbohydrates, and 1,3-dicarbonyl compounds . It is used as a derivatization reagent for selective silylation of hydroxyl groups and carboxylic acid without affecting the amino group .


Synthesis Analysis

The synthesis of this compound involves various methods. One method involves the reaction of imidazole with salts of 1st row transition metals to obtain metal complexes . Another method involves the cyclization of amido-nitriles to form disubstituted imidazoles .


Molecular Structure Analysis

The molecular structure of this compound is based on the imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are synthesized via methods that form one of the heterocycle’s core bonds . The reaction conditions are mild enough for the inclusion of a variety of functional groups .

Scientific Research Applications

Synthesis and Characterization in Chemistry

1,4,5-Trimethyl-1H-imidazole is a significant component in the synthesis and characterization of various chemical compounds. In a study, the imidazole ring was derived with different alkyl groups, starting from 4-methyl-1H-imidazole-5-carbaldehyde. This process produced 5-carbaldehyde-1,3,4-trimethyl-3-imidazolium salt, which is highly reactive and can be used as a precursor for synthesizing other imidazolium derivatives. These derivatives could exhibit biological activities, indicating the versatile applications of this compound in chemistry and potentially in medicinal applications (Orhan et al., 2019).

Corrosion Inhibition

In the field of corrosion science, this compound derivatives have shown promise as effective corrosion inhibitors. Studies have demonstrated that these derivatives, particularly when modified with various groups, significantly inhibit the corrosion of metals like mild steel in acidic environments. Their effectiveness is attributed to their ability to form a protective layer on the metal surface, preventing further corrosion. This application highlights the industrial significance of this compound derivatives in protecting metal infrastructure against corrosive damage (Ouakki et al., 2018; Ouakki et al., 2020).

Development in Medicinal Chemistry

Imidazole-based compounds, including those derived from this compound, are extensively studied in medicinal chemistry due to their broad range of bioactivities. These compounds have been utilized in creating anticancer, antifungal, antibacterial, and other types of medicinal agents. The unique structural features of the imidazole ring make these derivatives suitable for binding with a variety of enzymes and receptors, demonstrating their potential in drug development and therapeutic applications (Zhang et al., 2014).

Antibacterial Applications

Research has indicated the potential of this compound derivatives in antibacterial applications. For instance, the synthesis and characterization of 2,4,5-tri(hetero)arylimidazole derivatives have shown inhibition of bacterial growth, such as that of Staphylococcus aureus. This suggests the role of these derivatives in developing new antibacterial drugs, highlighting their significance in addressing bacterial resistance issues (Ramos et al., 2020).

Photochemical Properties

In photochemistry, this compound and its derivatives have been studied for their photorearrangement properties. Theoretical studies on these compounds have shed light on their reaction pathways when exposed to light, such as conical intersection paths and internal cyclization-isomerization paths. This research is significant in understanding the photochemical behavior of imidazole derivatives, which can have implications in materials science and photodynamic therapy (Su, 2007).

Safety and Hazards

Safety measures should be taken while handling 1,4,5-Trimethyl-1H-imidazole. Avoid contact with skin and eyes, formation of dust and aerosols, and prolonged exposure . In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam .

Future Directions

Recent advances in the synthesis of imidazoles have been highlighted, focusing on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Properties

IUPAC Name

1,4,5-trimethylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-5-6(2)8(3)4-7-5/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTIFYBSPQERAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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